molecular formula C15H11N3O B12782716 N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-63-8

N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12782716
CAS No.: 133626-63-8
M. Wt: 249.27 g/mol
InChI Key: HJPOBUOHMVLNAD-UHFFFAOYSA-N
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Description

N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of benzodiazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido Ring: The initial step involves the formation of the pyrido ring through cyclization reactions.

    Benzodiazepine Core Formation: The pyrido ring is then fused with a benzodiazepine core using condensation reactions.

    Acetenyl and Methyl Group Addition: The final steps involve the addition of acetenyl and methyl groups to the core structure through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various physiological effects, including sedation, anxiolysis, and muscle relaxation. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: Shares a similar core structure but lacks the acetenyl group.

    8,9-Dichloro-11-ethyl-6-methylpyrido(3,2-c)(1,5)benzodiazepin-5-one: Contains additional chlorine and ethyl groups.

    11-Ethynyl-6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: Features an ethynyl group instead of an acetenyl group.

Uniqueness

N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to the presence of both acetenyl and methyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

133626-63-8

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

11-ethynyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H11N3O/c1-3-18-13-9-5-4-8-12(13)17(2)15(19)11-7-6-10-16-14(11)18/h1,4-10H,2H3

InChI Key

HJPOBUOHMVLNAD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)C#C

Origin of Product

United States

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